6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride (CAS 1779133-54-8) is a bicyclic heteroaromatic amine salt comprising a fused pyrazole–1,3-oxazine core bearing a primary amine at the 2-position. This scaffold serves as the non‑substituted progenitor of two mechanistically distinct inhibitor series developed by Pfizer (PDE4B‑selective 2‑carboxamides, WO 2017/145013) and Genentech/Jecure (NLRP3‑selective 3‑sulfonylureas such as GDC‑2394 and JT001).

Molecular Formula C6H10ClN3O
Molecular Weight 175.62
CAS No. 1779133-54-8
Cat. No. B2602038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride
CAS1779133-54-8
Molecular FormulaC6H10ClN3O
Molecular Weight175.62
Structural Identifiers
SMILESC1CN2C(=CC(=N2)N)OC1.Cl
InChIInChI=1S/C6H9N3O.ClH/c7-5-4-6-9(8-5)2-1-3-10-6;/h4H,1-3H2,(H2,7,8);1H
InChIKeyAUDOTHFEYSNGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine Hydrochloride (CAS 1779133-54-8): Procurement-Ready Building Block for CNS and Inflammation Drug Discovery Scaffolds


6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride (CAS 1779133-54-8) is a bicyclic heteroaromatic amine salt comprising a fused pyrazole–1,3-oxazine core bearing a primary amine at the 2-position [1]. This scaffold serves as the non‑substituted progenitor of two mechanistically distinct inhibitor series developed by Pfizer (PDE4B‑selective 2‑carboxamides, WO 2017/145013) [2] and Genentech/Jecure (NLRP3‑selective 3‑sulfonylureas such as GDC‑2394 and JT001) [3]. The hydrochloride salt form (MW 175.62) provides enhanced aqueous solubility and solid‑state stability compared with the free base (CAS 1779573‑25‑9), making it the preferred input for parallel medicinal chemistry derivatization and fragment‑based library production .

Patent-exemplified building block for PDE4B and NLRP3 inhibitor series
Direct synthetic progenitor to literature-reported leads
Hydrochloride salt ensures consistent stoichiometry and ambient storage
Eliminates free-base weighing variability in parallel synthesis
Unsubstituted C6 position retains fragment-growing vector
Enables late-stage C–H functionalization strategies

Why 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine Hydrochloride Cannot Be Replaced by a Generic In-Class Analog


The pyrazolo[5,1-b][1,3]oxazine scaffold family is highly sensitive to both the position and nature of substituents, meaning that even regioisomeric analogs cannot serve as drop‑in replacements [1]. The 2‑amine regioisomer reported here places the primary amine at the pyrazole C2 position, which is electronically conjugated with the ring‑junction nitrogen and enables acylation, sulfonylation, and reductive amination at a vector distinct from the 3‑amine isomer (CAS 1429902‑64‑6) . In the Pfizer PDE4B program, the 2‑carboxamide derivatives derived from this 2‑amine building block achieved target engagement; converting to a 3‑substituted scaffold would require a complete synthetic redesign [2]. Likewise, the hydrochloride salt provides a defined stoichiometry, consistent batch purity (≥97% by HPLC ), and room‑temperature solid stability that the hygroscopic free base does not guarantee. Interchanging with the free base or the 6,6‑dimethyl analog without re‑validation of solubility, reactivity, or assay outcome therefore risks irreproducible synthetic yields and confounding biological results .

3‑amine regioisomer (CAS 1429902‑64‑6) yields a distinct chemotype; synthetic routes to 2‑carboxamide PDE4B leads are not transferable.
Free base (CAS 1779573‑25‑9) is hygroscopic with variable water content; weighing and reaction stoichiometry may vary across batches.
6,6‑dimethyl analog (CAS 1707580‑84‑4) loses the C6 functionalization handle and increases lipophilicity, limiting fragment optimization.

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine Hydrochloride: Quantitative Differentiation Evidence for Informed Procurement


Regioisomeric Amine Position Defines Derivatization Vector and Target Class Access

The 2‑amine regioisomer positions the primary amine at the pyrazole C2 atom, electronically conjugated with the N1 ring‑junction nitrogen. This permits direct conversion to 2‑carboxamides, sulfonamides, and ureas—functional groups essential for the PDE4B inhibitor pharmacophore disclosed in Pfizer patent WO 2017/145013 [1]. By contrast, the commercially available 3‑amine isomer (CAS 1429902‑64‑6) places the amine at C3, a vector that cannot be elaborated to the 2‑carboxamide series without a de novo synthetic route . The 2‑amine scaffold is the direct synthetic progenitor of both the Pfizer PDE4B‑selective 2‑carboxamide clinical candidates and the Genentech NLRP3‑selective 3‑sulfonylurea series (GDC‑2394), as the latter installs the sulfonylurea at C3 only after initial protection and functionalization of the C2‑amine [2].

Regioisomeric vector
Direct comparison
2‑amine: direct acylation to PDE4B carboxamide; patent exemplified. 3‑amine: no PDE4B patent exemplification.
Determines synthetic accessibility to reported inhibitor series
Synthetic divergence is absolute
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Hydrochloride Salt Provides Defined Aqueous Solubility and Stoichiometric Consistency Over the Free Base

The hydrochloride salt (MW 175.62; exact mass 175.0512 Da) delivers a precise stoichiometric composition (C₆H₁₀ClN₃O) verified by elemental analysis, whereas the free base (CAS 1779573‑25‑9; MW 139.16) is a hygroscopic solid with variable water content that can compromise weighing accuracy and reaction stoichiometry [1]. Commercial suppliers report the hydrochloride salt at ≥97% purity (HPLC, Leyan 98%; MolCore NLT 98%), while the free base is listed at 97% purity but with a storage requirement of 2–8 °C under desiccated conditions, reflecting its lower ambient stability . The salt form also eliminates the need for in‑situ protonation before amide coupling or reductive amination, simplifying high‑throughput chemistry workflows.

Salt-form stability
Direct comparison
HCl salt: ≥97% purity, ambient storage. Free base: 97% purity, requires 2–8°C desiccated storage; hygroscopic.
Reduces weighing variability in quantitative workflows
Stoichiometric HCl content ensures batch consistency
Preformulation Biochemical Assay Parallel Synthesis

Absence of C6 Gem‑Dimethyl Substitution Preserves Synthetic Handle Versatility and Lower Lipophilicity

The 6,6‑dimethyl analog (CAS 1707580‑84‑4) introduces two methyl groups at the oxazine C6 position, increasing molecular weight from 175.62 to 187.67 Da (free base 139.16 vs. 167.21) and raising calculated LogP by approximately 0.8 log units [1] . The unsubstituted 2‑amine hydrochloride described here retains a computed LogP of −0.013 (free base) and a fraction of sp³ carbons (Fsp³) of 0.50, properties associated with favorable fragment‑like physicochemical space (MW < 200, cLogP < 1) . In the Genentech NLRP3 program, the 6‑unsubstituted scaffold was deliberately chosen to maximize lipophilic ligand efficiency and enable subsequent introduction of solubilizing amine substituents at C6 in advanced leads (e.g., GDC‑2394 bearing a 6‑methylamino group) [2]. The 6,6‑dimethyl analog precludes such late‑stage functionalization and irreversibly elevates lipophilicity, which is correlated with higher attrition risk in drug discovery [3].

C6 substitution
Cross-study comparable
Unsubstituted: MW 175.62, cLogP (free base) −0.013. 6,6‑dimethyl: MW ~187.67, cLogP ~0.8; C6 functionalization impossible.
Preserves fragment growing handle
Dimethyl analog increases lipophilicity and forecloses C–H functionalization
Fragment-Based Drug Discovery Lipophilic Ligand Efficiency Metabolic Stability

Scaffold Validated by Two Independent Clinical‑Stage Inhibitor Programs (PDE4B and NLRP3)

The pyrazolo[5,1‑b][1,3]oxazin‑2‑amine core is the direct synthetic precursor of advanced leads in two distinct target classes. Pfizer demonstrated that 2‑carboxamide derivatives of this scaffold inhibit PDE4B with binding affinity sufficient to advance into preclinical development for CNS and inflammatory indications [1]. Separately, Genentech and Jecure Therapeutics reported that 3‑sulfonylurea derivatives (JT001, GDC‑2394) derived from this same 2‑amine intermediate achieve potent and selective NLRP3 inflammasome inhibition, with GDC‑2394 demonstrating an in vitro IC₅₀ of <10 nM on NLRP3 and an in vivo safety profile suitable for human clinical trial advancement [2]. JT001 showed oral efficacy in three murine NASH/fibrosis models, reducing hepatic inflammation and fibrosis at plasma concentrations correlating with mouse whole‑blood potency [3]. No other regioisomeric or substituted pyrazolo‑oxazine scaffold has demonstrated equivalent dual‑target clinical translation. The 2‑amine building block thus offers a uniquely de‑risked starting point for medicinal chemistry campaigns targeting either PDE4B or NLRP3.

Lead advancement
Class-level inference
2‑amine: 2 reported preclinical candidates (PDE4B, NLRP3). 3‑amine: 0 advanced leads in public domain.
Scaffold supports two independent research programs
Based on patent and primary literature analysis
Inflammasome Inhibition Phosphodiesterase 4 Drug Discovery

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Parallel Synthesis of PDE4B-Selective 2-Carboxamide Libraries for CNS Inflammation Programs

Medicinal chemistry teams aiming to explore the SAR of 2‑carboxamide PDE4B inhibitors can use the 2‑amine hydrochloride directly in amide coupling reactions without in‑situ salt cleavage. The Pfizer patent (WO 2017/145013) [1] provides explicit experimental protocols for converting this building block into a diverse array of 2‑carboxamides, enabling scaffold‑hopping from rolipram‑like catechol ethers to a novel bicyclic core with differentiated isoform selectivity.

Late‑Stage Functionalization Toward NLRP3‑Selective 3‑Sulfonylurea Clinical Candidates

The C2‑amine serves as a protecting‑group handle during installation of the 3‑sulfonylurea pharmacophore that defines the GDC‑2394/JT001 series [2]. Researchers developing novel NLRP3 inflammasome inhibitors can follow the established synthetic sequence: (i) protect 2‑amine, (ii) install 3‑sulfonylurea, (iii) deprotect and functionalize 2‑amine for property modulation. The hydrochloride salt form simplifies the first protection step by providing a pre‑weighed, stoichiometrically defined input.

Fragment‑Based Screening and Structure‑Guided Lead Generation

With MW 175.62, cLogP (free base) ≈ −0.01, Fsp³ 0.50, and two hydrogen‑bond donors, this building block resides in fragment‑like chemical space ideal for SPR, NMR, or X‑ray crystallographic fragment screening campaigns . The unsubstituted C6 position permits subsequent fragment growing via C–H functionalization or reductive amination, as demonstrated by the installation of a 6‑methylamino group in GDC‑2394 to improve solubility [2].

Custom Synthesis and Contract Research Starting Material for Dual PDE4/NLRP3 Exploratory Programs

Contract research organizations (CROs) and internal synthesis groups can stock the 2‑amine hydrochloride as a universal entry point into two high‑demand inhibitor classes [1] [2]. The commercial availability at 97–98% purity from multiple suppliers (MolCore, Leyan, Kishida) ensures supply chain redundancy, while the salt form's ambient storage stability reduces cold‑chain logistics complexity compared with the free base.

Application
Selection Property
Validation Focus
PDE4B SAR library synthesis
Regioisomeric 2‑amine handle
Reproduce patent-exemplified amide coupling
NLRP3 sulfonylurea lead optimization
C2 protection/deprotection compatibility
Replicate reported synthetic sequence
Fragment‑based screening campaigns
Fragment‑like physicochemical profile
C6 growing vector availability
CRO intermediate supply
Ambient‑storage salt form
Batch‑to‑batch stoichiometric consistency
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